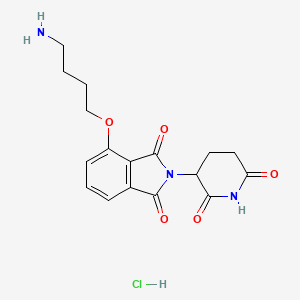

Thalidomide-O-C4-NH2 (chlorhydrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thalidomide - linker 9 est un composé dérivé de la thalidomide, un médicament qui a acquis une notoriété dans les années 1950 et 1960 en raison de ses effets tératogènes. La thalidomide et ses dérivés, y compris la thalidomide - linker 9, ont depuis été re-destinés à diverses applications thérapeutiques, en particulier dans le domaine du traitement du cancer et de l'immunomodulation . Thalidomide - linker 9 est spécifiquement conçu pour être utilisé dans la dégradation ciblée des protéines, une approche nouvelle en découverte de médicaments qui vise à dégrader sélectivement les protéines responsables des maladies .

Applications De Recherche Scientifique

Thalidomide - linker 9 has a wide range of scientific research applications. In chemistry, it is used as a tool for studying protein degradation pathways and developing new therapeutic agents . In biology, it helps in understanding the molecular mechanisms of protein degradation and the role of specific proteins in disease processes . In medicine, thalidomide - linker 9 is being investigated for its potential to treat various cancers, including multiple myeloma and certain types of leukemia . Additionally, it has applications in the pharmaceutical industry for the development of targeted therapies .

Mécanisme D'action

Target of Action

The primary target of Thalidomide-O-C4-NH2 (hydrochloride), also known as Thalidomide - linker 9, is a protein called cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

Thalidomide-O-C4-NH2 (hydrochloride) interacts with its target, CRBN, by binding to it . This binding induces the recruitment of non-native substrates to CRL4 CRBN . The recruited substrates are then degraded, which leads to a change in the protein composition of the cell .

Biochemical Pathways

The biochemical pathway affected by Thalidomide-O-C4-NH2 (hydrochloride) involves the degradation of proteins . By binding to CRBN, Thalidomide-O-C4-NH2 (hydrochloride) alters the substrate specificity of the CRL4 CRBN E3 ligase complex . This leads to the degradation of non-native substrates, affecting various downstream cellular processes .

Pharmacokinetics

As a synthesized e3 ligase ligand-linker conjugate, it is designed for use in protac technology This suggests that it may have properties that allow it to effectively enter cells, bind to its target, and induce protein degradation

Result of Action

The result of Thalidomide-O-C4-NH2 (hydrochloride)'s action is the degradation of specific proteins within the cell . . This can have various effects at the molecular and cellular level, depending on the specific proteins that are degraded.

Analyse Biochimique

Biochemical Properties

Thalidomide-O-C4-NH2 (hydrochloride) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary target of Thalidomide-O-C4-NH2 (hydrochloride) is the cereblon (CRBN) E3 ubiquitin ligase . The nature of these interactions involves the binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN, which increases the affinity of CRBN to the transcription factors IKZF1 and IKZF3 .

Cellular Effects

The effects of Thalidomide-O-C4-NH2 (hydrochloride) on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN leads to ubiquitination and degradation of these neo-substrates, resulting in changes in gene expression .

Molecular Mechanism

The molecular mechanism of Thalidomide-O-C4-NH2 (hydrochloride) involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN leads to the ubiquitination and subsequent degradation of certain proteins .

Méthodes De Préparation

La synthèse de la thalidomide - linker 9 implique la préparation de liaisons de petites molécules qui peuvent être conjuguées à la thalidomide. Ces liaisons sont conçues pour améliorer la solubilité, la perméabilité cellulaire et l'efficacité globale du conjugué . La voie de synthèse implique généralement la formation d'un intermédiaire d'ester de pentafluorophényle, qui est ensuite réagi avec la thalidomide pour former le conjugué final . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté du composé grâce à des conditions de réaction contrôlées et des techniques de purification .

Analyse Des Réactions Chimiques

Thalidomide - linker 9 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la thalidomide - linker 9 peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits contenant des amines .

Applications de la recherche scientifique

Thalidomide - linker 9 a une large gamme d'applications en recherche scientifique. En chimie, il est utilisé comme un outil pour étudier les voies de dégradation des protéines et développer de nouveaux agents thérapeutiques . En biologie, il aide à comprendre les mécanismes moléculaires de la dégradation des protéines et le rôle de protéines spécifiques dans les processus de la maladie . En médecine, la thalidomide - linker 9 est étudiée pour son potentiel à traiter divers cancers, y compris le myélome multiple et certains types de leucémie . De plus, il a des applications dans l'industrie pharmaceutique pour le développement de thérapies ciblées .

Mécanisme d'action

Le mécanisme d'action de la thalidomide - linker 9 implique sa liaison à la céréblone, un récepteur de reconnaissance de substrat pour la ligase E3 ubiquitine Cullin 4 RING (CRL4) . Cette liaison modifie la spécificité de substrat de la céréblone, conduisant au recrutement et à la dégradation subséquente des substrats non natifs . La dégradation de ces substrats perturbe les voies cellulaires clés, exerçant finalement des effets thérapeutiques . Les cibles moléculaires et les voies impliquées dans ce processus comprennent le système ubiquitine-protéasome et diverses voies de signalisation liées à la croissance cellulaire et à la survie .

Comparaison Avec Des Composés Similaires

Thalidomide - linker 9 est unique par rapport aux autres dérivés de la thalidomide en raison de sa conception spécifique pour la dégradation ciblée des protéines . Des composés similaires incluent la lénalidomide et la pomalidomide, qui se lient également à la céréblone mais ont des spécificités de substrat et des applications thérapeutiques différentes . Thalidomide - linker 9 montre une affinité plus élevée pour certains substrats par rapport à ces autres composés, ce qui en fait un outil précieux dans la découverte et le développement de médicaments .

Propriétés

IUPAC Name |

4-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5.ClH/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22;/h3-5,11H,1-2,6-9,18H2,(H,19,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXZGWPQXJYEPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.